(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide

Medicinal Chemistry Chemical Biology Synthetic Chemistry

(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide (CAS 1461707-37-8) is a tertiary amine hydrobromide salt featuring a unique combination of a bromopropyl chain, an ethyl group, and a 2,2,2-trifluoroethyl substituent. With the molecular formula C7H14Br2F3N and a molecular weight of 329.00 g/mol, this compound is primarily sourced as a research chemical with a purity of 95% (Min.).

Molecular Formula C7H14Br2F3N
Molecular Weight 329 g/mol
CAS No. 1461707-37-8
Cat. No. B1448466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide
CAS1461707-37-8
Molecular FormulaC7H14Br2F3N
Molecular Weight329 g/mol
Structural Identifiers
SMILESCCN(CCCBr)CC(F)(F)F.Br
InChIInChI=1S/C7H13BrF3N.BrH/c1-2-12(5-3-4-8)6-7(9,10)11;/h2-6H2,1H3;1H
InChIKeyAECCGTDLTUURQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide CAS 1461707-37-8: Core Identity and Procurement-Ready Characteristics


(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide (CAS 1461707-37-8) is a tertiary amine hydrobromide salt featuring a unique combination of a bromopropyl chain, an ethyl group, and a 2,2,2-trifluoroethyl substituent [1]. With the molecular formula C7H14Br2F3N and a molecular weight of 329.00 g/mol, this compound is primarily sourced as a research chemical with a purity of 95% (Min.) . Its structure contains both a nucleophilic reactive handle (alkyl bromide) and a trifluoromethyl group, which significantly alters the amine's basicity and lipophilicity relative to non-fluorinated analogs, a key characteristic for its use as a synthetic building block [1][2].

Why (3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide Cannot Be Freely Substituted with Similar Alkyl Bromide Amines


Generic substitution is highly problematic for this compound because even minor alterations to the N-alkyl groups profoundly impact the amine's basicity and steric environment, which in turn control its nucleophilicity and reactivity. The electron-withdrawing trifluoroethyl group drastically reduces the amine's basicity (pKa ∼5.2 for related analogs) compared to non-fluorinated tertiary amines (pKa ∼10.6), a difference of over 5 orders of magnitude [1]. Replacing the ethyl group with a larger alkyl chain like isopropyl (CAS 1443981-11-0) changes the molecular weight from 329.00 g/mol to 343.02 g/mol and alters the computed lipophilicity, which directly affects phase transfer behavior and reaction kinetics in the synthetic sequence where it is employed [2]. Even using the free base instead of the hydrobromide salt would result in a different physical state and handling requirements. Therefore, direct replacement without re-optimization of the entire synthetic protocol is not feasible.

Quantitative Evidence Guide for (3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide Selection


Distinct Physicochemical Profile: Lower Molecular Weight vs. Isopropyl Analog

The target compound possesses a lower molecular weight (329.00 g/mol) compared to its closest commercially available analog, (3-bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide (CAS 1443981-11-0, MW = 343.02 g/mol) [1]. This 14.02 g/mol difference, resulting from the ethyl versus isopropyl substitution, provides a quantifiable advantage in early-stage fragment-based drug discovery where lower molecular weight leads to superior ligand efficiency metrics [2].

Medicinal Chemistry Chemical Biology Synthetic Chemistry

Computed Lipophilicity Differential: Lower LogP vs. Isopropyl Analog

The computed LogP for the target ethyl-substituted compound is 3.23, whereas the isopropyl analog (CAS 1443981-11-0) exhibits a computed LogP of 2.0 [1]. This counterintuitive difference, where the smaller ethyl group leads to a more lipophilic compound, highlights how the interplay of substituents with the polar bromide and amine generates non-linear property changes. The ~1.2 LogP unit difference (roughly 15-fold in partition coefficient) can be critical for applications requiring specific solubility in organic or aqueous phases during synthesis or biological assays [2].

ADME Drug Design Chemical Synthesis

Well-Defined GHS Safety Profile for Procurement and Handling

Unlike many novel research chemicals with unknown hazards, this compound has a formally classified GHS safety profile derived from an ECHA notification. The hazards are explicitly quantified: H315 (100%), H319 (100%), and H335 (100%), leading to its classification as a Skin Irritant (Category 2), Eye Irritant (Category 2A), and Specific Target Organ Toxicant (Single Exposure, Category 3) [1]. This information is critical for procurement departments and laboratory safety officers to establish compliant handling procedures before purchase.

Chemical Safety Regulatory Compliance Laboratory Management

Optimal Application Scenarios for (3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide Based on Verified Evidence


Fragment-Based Drug Discovery (FBDD) Library Member

This compound's defined molecular weight (329.00 g/mol) and dual reactive functionalities make it a suitable fragment for libraries. Its low molecular weight is favorable for achieving high ligand efficiency, a key metric in FBDD [1]. The distinct LogP value (3.23) allows it to probe a specific lipophilicity range, and the quantifiable difference from the isopropyl analog ensures chemists select the correct fragment for SAR exploration .

Synthesis of Fluorinated Bioisosteres

The trifluoroethylamine moiety is a known metabolically stable bioisostere for the amide group. The bromopropyl handle allows for divergent late-stage functionalization to generate libraries of trifluoroethylamine-containing scaffolds. The differing LogP and MW compared to other N-alkyl analogs provides a distinct starting point for tuning pharmacokinetic properties [1].

Synthetic Intermediate in Regulated Research Settings

For organizations with stringent safety protocols, this compound's fully classified GHS profile (H315, H319, H335) allows for immediate and compliant integration into synthetic workflows. This eliminates the protocol development lag time associated with procurement of uncharacterized, alternative building blocks and reduces institutional liability .

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